Critical Disclaimer: Insufficient High-Strength Evidence for Procurement Differentiation
Following a systematic search of primary literature, patents, and authoritative databases, no high-strength differential evidence (e.g., direct head-to-head comparisons, cross-study comparables with quantitative data) was found for N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide (CAS 2034586-35-9). The sole quantitative activity datum identified is an IC50 of 37 nM against Aurora B kinase, which originates from a prohibited commercial source and cannot be verified against primary research . A separate cytotoxicity IC50 of 60.13 µg/mL was found in a database but could not be definitively linked to this compound after source verification . In the absence of verifiable, comparator-based data, a meaningful evidence-based differentiation guide cannot be constructed. Any procurement decision should be made with the explicit understanding that this compound's claimed activity profile is unsubstantiated by independent, peer-reviewed research.
| Evidence Dimension | Aurora B Kinase Inhibition |
|---|---|
| Target Compound Data | IC50 = 37 nM (unverified) |
| Comparator Or Baseline | None available for comparison |
| Quantified Difference | N/A |
| Conditions | Source: BenchChem (prohibited); no original assay details available |
Why This Matters
This unverified datum, even if true, cannot be used for scientific selection due to its origin from a prohibited source and the complete lack of comparator or assay context.
- [1] Asian Pacific Journal of Cancer Prevention. (2025). Table 3: Dose-Dependent Percentage Inhibition. 26(5), 1841–1852. (Compound identity unconfirmed). View Source
